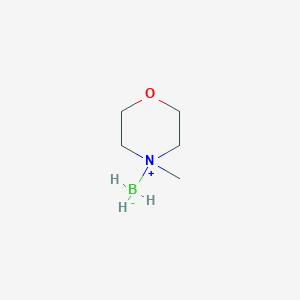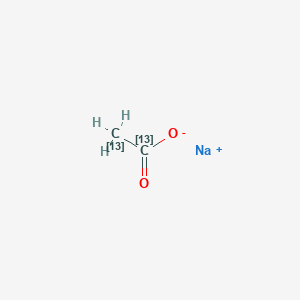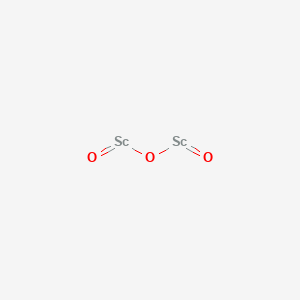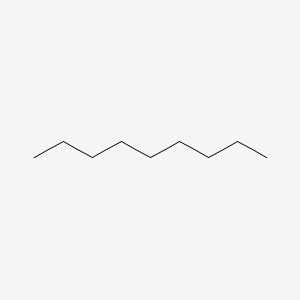
Ditert-butylchlorosilane
Übersicht
Beschreibung
Ditert-butylchlorosilane is an organosilicon compound with the chemical formula C8H19ClSi . It is a clear, colorless liquid that is commonly used as a reagent in organic synthesis. The compound is known for its ability to introduce silicon functional groups into organic molecules, making it a valuable tool in the field of synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ditert-butylchlorosilane can be synthesized through several methods:
Chlorination of Ditert-butylsilane: This method involves the reaction of ditert-butylsilane with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound.
Reaction with Silicon Tetrachloride: Another method involves the reaction of silicon tetrachloride with tert-butyllithium. This reaction produces this compound along with other by-products.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination processes. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ditert-butylchlorosilane undergoes several types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols or amines.
Hydrolysis: The compound reacts rapidly with water to form ditert-butylsilanol and hydrochloric acid.
Oxidation: It can be oxidized to form ditert-butylsilanol.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
Ditert-butylsilanol: Formed through hydrolysis or oxidation.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ditert-butylchlorosilane has a wide range of applications in scientific research:
Organic Synthesis: It is used to introduce silicon functional groups into organic molecules, which can alter the physical and chemical properties of the resulting compounds.
Surface Modification: The compound is used to modify the surface properties of materials, improving their wettability and adhesion characteristics.
Catalyst Preparation: It is used in the preparation of silicon-based catalysts for various chemical reactions.
Polymer Chemistry: this compound is used as a crosslinking agent in the production of silicon-based polymers such as silicone rubber.
Wirkmechanismus
The mechanism by which ditert-butylchlorosilane exerts its effects involves the formation of silicon-carbon bonds. The compound acts as an electrophile, reacting with nucleophiles to form new silicon-containing compounds. This process often involves the cleavage of the silicon-chlorine bond and the formation of a new silicon-nucleophile bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylchlorosilane: Another organosilicon compound used in organic synthesis.
Triethylchlorosilane: Similar to trimethylchlorosilane but with ethyl groups instead of methyl groups.
Dimethylchlorosilane: Contains two methyl groups and one chlorine atom bonded to silicon.
Uniqueness
Ditert-butylchlorosilane is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Eigenschaften
IUPAC Name |
ditert-butyl(chloro)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-7(2,3)10(9)8(4,5)6/h10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWXFZNXPZTBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[SiH](C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)












